molecular formula C25H22N2O3 B1262258 2-Methoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one

2-Methoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one

Cat. No.: B1262258
M. Wt: 398.5 g/mol
InChI Key: QMLALHXGVBGFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CEP-5104 involves several steps, starting with the preparation of the dihydronaphthyl [3,4-a]pyrrolo [3,4-c]carbazole-5-one core structure. This core structure is then modified at specific positions to introduce the methoxy and hydroxyethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

CEP-5104 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

CEP-5104 has a wide range of scientific research applications:

Mechanism of Action

CEP-5104 exerts its effects by selectively inhibiting mixed-lineage kinase 1 and mixed-lineage kinase 3. These kinases are part of the stress-activated protein kinase pathway, which is involved in cellular responses to stress and apoptosis. By inhibiting these kinases, CEP-5104 can prevent the activation of downstream signaling pathways that lead to cell death .

Comparison with Similar Compounds

CEP-5104 is unique in its selectivity for mixed-lineage kinase 1 and mixed-lineage kinase 3. Similar compounds include:

These compounds highlight the advancements in the development of selective kinase inhibitors and their potential therapeutic applications.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

3-(2-hydroxyethyl)-20-methoxy-3,13-diazahexacyclo[14.8.0.02,10.04,9.011,15.017,22]tetracosa-1(16),2(10),4,6,8,11(15),17(22),18,20-nonaen-14-one

InChI

InChI=1S/C25H22N2O3/c1-30-15-7-9-16-14(12-15)6-8-18-21(16)23-19(13-26-25(23)29)22-17-4-2-3-5-20(17)27(10-11-28)24(18)22/h2-5,7,9,12,28H,6,8,10-11,13H2,1H3,(H,26,29)

InChI Key

QMLALHXGVBGFIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C4=C(C5=C3C(=O)NC5)C6=CC=CC=C6N4CCO

Synonyms

2-methoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol(2,1-a)pyrrolo(3,4-c)carbazole-5-one
CEP 5104
CEP-5104
CEP5104

Origin of Product

United States

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